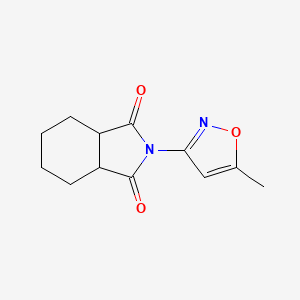

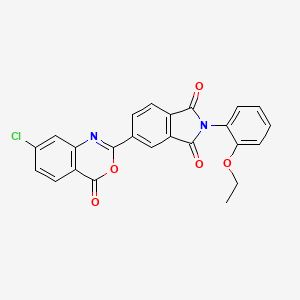

![molecular formula C21H26N2O4S B4008187 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide

Vue d'ensemble

Description

The compound "3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide" is a part of the sulfonamide family, which is known for its versatility in chemical synthesis and significant biological activities. Sulfonamides possess a wide range of applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of compounds similar to "3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide" typically involves reactions that introduce the sulfonamide functionality to the molecule. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium yields a dianion, which when treated with aldehydes or ketones, provides stable γ-hydroxy amides. These γ-hydroxy amides can be converted into furanones, a related compound class (Tanaka et al., 1984).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. For example, a study on a sulfonamide compound revealed its crystallization in the monoclinic space group P21/c, demonstrating the compound's molecular geometry and vibrational frequencies, which were computed using Density Functional Theory (DFT) methods (Durgun et al., 2016).

Applications De Recherche Scientifique

Application in Drug Metabolism and Biocatalysis

The compound 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide, known as LY451395, is studied for its biocatalysis in drug metabolism. Research demonstrates the use of a microbial-based surrogate biocatalytic system, involving Actinoplanes missouriensis, for producing mammalian metabolites of LY451395. This method facilitates sufficient quantity production of metabolites for structural characterization by nuclear magnetic resonance spectroscopy, assisting in clinical investigations of drug metabolites (Zmijewski et al., 2006).

Synthesis and Structural Analysis

The compound has been synthesized using the Reformatsky reaction, and its structural properties have been analyzed. For instance, its sulfonyl group's geometry and the formation of dimers through intermolecular hydrogen bonds have been studied, providing insights into its chemical behavior and potential applications in medicinal chemistry (Yu et al., 2004).

Antifungal Applications

This compound, in its derivative forms, has shown potential as an antifungal agent. For example, sulfonylamido derivatives of aminoglutethimide, which include similar structural components, exhibit moderate antifungal activities against Aspergillus and Candida spp. This suggests a potential role in developing new antifungal treatments (Briganti et al., 1997).

Pharmacokinetics and Metabolism

In the context of androgen receptor modulators, the pharmacokinetics and metabolism of similar propanamide compounds have been studied in preclinical settings. These studies provide insights into absorption, clearance, distribution, and metabolic pathways in rats, which are essential for understanding the drug's behavior in biological systems (Wu et al., 2006).

Quantum Chemical Studies

The compound has been the subject of quantum chemical studies, such as those conducted on bicalutamide, a drug for treating prostate cancer. These studies involve calculating steric energy, visualizing excited state properties, and determining the most feasible position for blocking androgen receptors, which can be pivotal in drug design (Otuokere & Amaku, 2015).

Synthesis and Properties of Polymer Materials

The sulfonyl group, a key component of the compound, has been used in synthesizing novel polymer materials. These materials exhibit unique properties like high thermal stability and low dielectric constants, which are beneficial in various industrial applications (Wang et al., 2014).

Propriétés

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-16-9-11-19(12-10-16)28(25,26)23-20(17-6-3-2-4-7-17)14-21(24)22-15-18-8-5-13-27-18/h2-4,6-7,9-12,18,20,23H,5,8,13-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXFKWFWPKBELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2CCCO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)

![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)

![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)

![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)